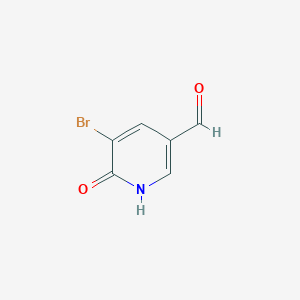

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Descripción

Chemical Identity and Nomenclature

This compound represents a substituted pyridine derivative characterized by specific functional group arrangements that confer distinct chemical properties and reactivity patterns. The compound's systematic identification relies on multiple nomenclature systems and chemical identifiers that collectively establish its precise molecular structure and facilitate its recognition across various chemical databases and research contexts.

The primary chemical identifiers for this compound establish its fundamental molecular characteristics and enable accurate identification across diverse chemical databases and research applications. According to the Chemical Abstracts Service registry, the compound bears the unique identifier 952183-35-6, which serves as the definitive reference for this specific molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-bromo-6-oxo-1H-pyridine-3-carbaldehyde, reflecting the standard nomenclature conventions for heterocyclic compounds.

The molecular formula C6H4BrNO2 indicates the precise atomic composition, comprising six carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 202.01 grams per mole. This molecular weight places the compound within an optimal range for various synthetic applications while maintaining sufficient complexity to serve as a versatile building block for more elaborate structures.

The structural representation through various chemical notation systems provides complementary perspectives on the compound's molecular architecture. The Simplified Molecular Input Line Entry System notation C1=C(C(=O)NC=C1C=O)Br encodes the connectivity pattern and functional group arrangements in a linear text format. The International Chemical Identifier string provides a standardized representation that enables precise identification across different chemical information systems, while the corresponding International Chemical Identifier Key serves as a compressed hash code for rapid database searches.

Alternative nomenclature variations encountered in the scientific literature include 5-bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde and 5-bromo-6-oxo-1H-pyridine-3-carbaldehyde, reflecting different conventions for indicating the position of hydrogen atoms and double bond arrangements within the pyridine ring system. These variations, while chemically equivalent, demonstrate the importance of comprehensive identifier systems in ensuring accurate compound recognition and avoiding potential confusion in chemical databases and research communications.

The European Community number 885-643-2 provides additional regulatory identification within European chemical registration systems, while the Data Systems Evaluation Framework Substance Identifier DTXSID301227371 establishes the compound's presence in toxicological databases. These diverse identification systems collectively ensure comprehensive coverage across regulatory, commercial, and research applications, facilitating seamless information exchange among different stakeholders in the chemical research community.

Historical Context and Development

The development and recognition of this compound as a significant chemical entity reflects the broader evolution of heterocyclic chemistry and the increasing sophistication of synthetic methodologies for accessing complex nitrogen-containing structures. While specific historical documentation regarding the initial synthesis and characterization of this particular compound remains limited in the available literature, the timeline of its formal recognition in chemical databases provides valuable insights into its emergence as a research tool.

The compound first appeared in major chemical databases in 2008, as evidenced by its creation date in the PubChem database system, with subsequent modifications occurring as recently as May 2024, indicating ongoing research interest and continuous refinement of its chemical and physical property data. This timeline coincides with a period of intensive development in heterocyclic synthesis methodologies and growing recognition of the pharmaceutical importance of substituted pyridine derivatives.

The broader historical context for compounds of this structural class can be traced to the fundamental developments in pyridine chemistry that occurred throughout the twentieth century. The systematic exploration of pyridine modifications, including halogenation and aldehyde functionalization, emerged from efforts to develop more efficient synthetic routes to biologically active molecules. The specific combination of bromine substitution at the 5-position, ketone functionality at the 6-position, and aldehyde substitution at the 3-position represents a sophisticated molecular design that became accessible through advances in selective functionalization methodologies.

The recognition of this compound's potential significance has been further reinforced by the growing understanding of structure-activity relationships in medicinal chemistry, particularly the observation that nitrogen heterocycles constitute an increasing proportion of pharmaceutically relevant molecules. Research conducted in recent years has demonstrated that heterocycles play an increasingly important role in pharmaceutical development, with survey data indicating that the proportion of United States Food and Drug Administration approved drugs containing at least one nitrogen heterocycle has increased substantially over time.

The compound's inclusion in multiple chemical supplier catalogs and research databases reflects its transition from a specialized synthetic target to a commercially available building block, indicating successful scale-up of synthetic methodologies and recognition of its utility in diverse research applications. This commercial availability has facilitated broader research efforts and contributed to the expansion of its applications across multiple areas of chemical research.

The historical development of synthetic methodologies for accessing compounds of this structural class has been influenced by advances in transition metal catalysis, selective functionalization strategies, and improved understanding of heterocyclic reactivity patterns. These developments have enabled more efficient and selective routes to complex substituted pyridines, making compounds like this compound more readily accessible for research applications.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader field of heterocyclic chemistry stems from its unique combination of functional groups and structural features that enable diverse synthetic transformations and applications. The compound exemplifies the principles of strategic molecular design in heterocyclic synthesis, where multiple reactive sites are incorporated into a single molecular framework to maximize synthetic versatility and enable access to complex target structures.

The pyridine core structure serves as a fundamental building block in heterocyclic chemistry, providing a stable aromatic framework that can accommodate various substitution patterns while maintaining favorable electronic properties. The prevalence of pyridine-containing compounds in pharmaceutically active molecules has been well-documented, with systematic analysis revealing that nitrogen-containing heterocycles are present in approximately 59% of United States Food and Drug Administration approved unique small molecule drugs, with this proportion reaching approximately 78% among novel drug approvals in 2020. This statistical evidence underscores the critical importance of developing efficient synthetic methodologies for accessing diverse pyridine derivatives.

The strategic positioning of functional groups in this compound creates multiple opportunities for selective chemical modifications. The bromine substituent at the 5-position provides a versatile handle for cross-coupling reactions, nucleophilic substitution processes, and other transition metal-catalyzed transformations. The ketone functionality at the 6-position offers opportunities for reduction, condensation, and nucleophilic addition reactions, while the aldehyde group at the 3-position enables various carbonyl-based transformations including reductive amination, condensation reactions, and oxidation to carboxylic acid derivatives.

Recent research in enantioselective heterocyclic functionalization has demonstrated the importance of compounds like this compound as substrates for asymmetric catalysis. Studies have shown that heterocyclic carboxaldehydes can serve as effective substrates in Pictet-Spengler reactions, enabling the preparation of stereochemically complex products with good yield and enantioselectivity. These findings highlight the compound's potential role in advancing stereoselective synthesis methodologies and accessing chiral heterocyclic structures that are increasingly important in medicinal chemistry applications.

The compound's structure also reflects important principles in medicinal chemistry design, particularly the concept of molecular frameworks that can serve as scaffolds for further elaboration. The combination of aromatic stability provided by the pyridine ring and the reactivity offered by the multiple functional groups creates an ideal platform for systematic structure-activity relationship studies and drug discovery efforts. This balance between stability and reactivity is crucial for developing synthetic methodologies that can reliably produce diverse libraries of compounds for biological evaluation.

The role of this compound in advancing synthetic methodology development extends beyond its immediate applications to include its contributions to understanding fundamental reactivity patterns in heterocyclic systems. Research involving this compound has provided insights into the electronic effects of substituents on pyridine reactivity, the selectivity of functionalization reactions in polyfunctional substrates, and the development of protective group strategies for complex synthetic sequences.

| Functional Group | Position | Synthetic Applications | Reactivity Profile |

|---|---|---|---|

| Bromine | 5-position | Cross-coupling reactions, nucleophilic substitution | Electrophilic, leaving group capability |

| Ketone | 6-position | Reduction, condensation, nucleophilic addition | Electrophilic carbonyl, hydrogen bonding acceptor |

| Aldehyde | 3-position | Reductive amination, condensation, oxidation | Highly electrophilic, versatile carbonyl reactivity |

| Pyridine ring | Core structure | Aromatic substitution, complexation, hydrogen bonding | Aromatic stability, nitrogen lone pair availability |

Research Objectives and Scope

The research applications and investigative scope surrounding this compound encompass multiple areas of chemical research, reflecting the compound's versatility as a synthetic intermediate and its potential contributions to advancing both fundamental understanding and practical applications in organic synthesis. The primary research objectives associated with this compound center on developing efficient synthetic methodologies, exploring novel reactivity patterns, and investigating applications in medicinal chemistry and materials science.

Pharmaceutical intermediate synthesis represents a major area of research focus, where this compound serves as a key building block in the preparation of more complex bioactive molecules. The compound has been identified as particularly valuable in the synthesis of various pharmaceutical agents, with specific applications in the development of anti-inflammatory and anti-cancer compounds. This application builds upon the well-established importance of pyridine derivatives in medicinal chemistry and leverages the compound's multiple functional groups to enable selective transformations that would be challenging to achieve through alternative synthetic routes.

Ligand development for coordination chemistry applications constitutes another significant research area, where the compound's nitrogen-containing heterocyclic structure and multiple potential coordination sites make it an attractive starting material for creating specialized ligands. These ligands have found applications in enhancing the efficiency of catalysts used in organic reactions, contributing to advances in fine chemical synthesis and industrial process development. The ability to systematically modify the compound's structure through selective functionalization enables the preparation of ligand libraries with tunable electronic and steric properties.

Research in agrochemical development has identified this compound as a valuable intermediate in the formulation of effective pesticides and herbicides that are essential for modern agricultural applications. This application area represents an important extension of the compound's utility beyond pharmaceutical applications and demonstrates its broader significance in addressing global challenges related to food security and sustainable agriculture.

The development of fluorescent probes for biological imaging represents an emerging research area where the compound's unique structural features enable the design of specialized molecular probes. The combination of the pyridine nitrogen atom and the aldehyde functionality provides opportunities for creating fluorescent molecules that can be used to study cellular processes and biological pathways. This application demonstrates the compound's potential contributions to advancing biological research methodologies and diagnostic capabilities.

Material science applications have emerged as another important research direction, particularly in the synthesis of advanced polymers and composites that require specific functional properties. The compound's multiple reactive sites enable its incorporation into polymer backbones and its use as a crosslinking agent, contributing to the development of materials with enhanced mechanical properties, chemical resistance, or specialized functionality.

Enantioselective synthesis methodology development represents a cutting-edge research area where this compound has shown particular promise as a substrate for asymmetric catalysis. Recent studies have demonstrated that heterocyclic carboxaldehydes, including compounds structurally related to this compound, can participate effectively in Pictet-Spengler reactions under carefully optimized conditions. These investigations have revealed the importance of catalyst selection and reaction optimization in achieving high levels of stereochemical control, contributing to the broader understanding of asymmetric synthesis in heterocyclic systems.

The scope of fundamental reactivity studies encompasses investigations into the electronic effects of substituents on heterocyclic reactivity, the development of selective functionalization methodologies, and the exploration of protective group strategies for complex synthetic sequences. These studies contribute to the broader understanding of heterocyclic chemistry and provide valuable insights that can be applied to the design of new synthetic methodologies and the development of more efficient routes to target molecules.

Future research directions are likely to expand into areas such as flow chemistry applications, where the compound's well-defined reactivity profile makes it suitable for continuous processing methodologies, and computational chemistry studies aimed at understanding and predicting its reactivity patterns in various chemical environments. These emerging research areas reflect the continuing evolution of chemical research methodologies and the ongoing importance of versatile building blocks like this compound in advancing the frontiers of synthetic chemistry.

Propiedades

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJDGSPQIRGGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227371 | |

| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-35-6 | |

| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves the bromination of 6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced on a small scale for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

Oxidation: 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.

Reduction: 5-Bromo-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde exhibit considerable antimicrobial properties. For instance, compounds synthesized from this precursor have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study : In a study conducted by Mishra et al., various derivatives were synthesized and tested for antibacterial activity. The results indicated that certain halogen-substituted derivatives displayed enhanced activity compared to their non-halogenated counterparts, suggesting that the presence of bromine in the structure contributes positively to antimicrobial efficacy .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | S. aureus | 25 ± 2.0 |

| Derivative B | E. coli | No activity |

| Derivative C | B. cereus | 7.5 ± 0.6 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of derivatives based on this compound. Research has indicated that certain synthesized compounds can significantly reduce inflammation in animal models.

Case Study : A notable study reported the use of a derivative in a carrageenan-induced paw edema model in rats, where it demonstrated a remarkable reduction in inflammation compared to control groups .

Material Science

The compound has also found applications in material science due to its unique electronic properties. It can be utilized in the development of organic semiconductors and sensors.

Conductivity Studies

Research indicates that films made from derivatives of this compound exhibit promising conductivity properties when doped with suitable materials . This opens avenues for its application in electronic devices.

Summary of Findings

The applications of this compound are diverse and impactful across various fields:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties |

| Synthetic Organic Chemistry | Key precursor for complex organic synthesis |

| Material Science | Potential use in organic semiconductors |

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related pyridine derivatives, emphasizing substituent variations and their implications:

Key Comparisons

Substituent Effects on Reactivity

- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in the target compound enables direct participation in Schiff base formation or condensations, whereas ester derivatives (e.g., methyl or ethyl carboxylates) require hydrolysis for further functionalization .

- Halogen Variations : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to chlorine or iodine derivatives (e.g., 5-iodo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, CAS: 952183-36-7) .

Hydroxyl-containing analogs (e.g., 4-hydroxy-6-oxo derivatives) may engage in hydrogen bonding, enhancing target binding in enzyme inhibition .

Synthetic Accessibility

- Methyl and ethyl esters are synthesized efficiently (e.g., 87% yield for methyl ester ), while benzyl-substituted aldehydes require multistep alkylation, reducing scalability .

Research Findings and Trends

- Antiviral Potential: Brominated pyridines are prioritized in SARS-CoV-2 RdRp inhibitor development due to their ability to disrupt viral replication .

- Toxicity Concerns : Brominated compounds require careful handling; for example, 5-bromo-1-(3,4-dichlorobenzyl)-6-oxo derivatives may pose environmental risks due to halogen persistence .

- Structure-Activity Relationships (SAR) : Substituents at N1 (e.g., benzyl groups) significantly modulate bioactivity, as seen in analogs like 1-benzyl-5-chloro-6-oxo derivatives (priced at $492/500 mg for research use) .

Actividad Biológica

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in drug development, particularly in the context of cancer therapy and enzyme inhibition. Below, we explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound can form covalent bonds with these targets, which alters their activity and function. This interaction often leads to inhibition of enzymatic activity or modulation of receptor signaling pathways, making it a valuable candidate for therapeutic applications.

Biological Activity Overview

-

Anticancer Activity :

- Studies have indicated that derivatives of pyridinecarbaldehyde exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

- For instance, a related compound demonstrated high selectivity towards cancerous cell lines while sparing non-cancerous cells, suggesting a targeted therapeutic approach .

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for cancer progression and other diseases. This inhibition can disrupt cellular processes essential for tumor growth .

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A study published in Nature examined the effects of various pyridine derivatives, including this compound, on human tumor cells. The results showed that this compound significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes demonstrated that it acts as a competitive inhibitor. This was characterized using kinetic assays that revealed increased Km values in the presence of the compound, indicating its potential as an enzyme modulator .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, enzyme inhibition |

| 5-Chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | Structure | Moderate anticancer activity |

| 5-Iodo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | Structure | Higher reactivity; potential for more potent biological effects |

This table illustrates that while all compounds share a core structure, variations in halogen substitution lead to differences in biological activity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.